2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid
Description
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is a Schiff base derived from the condensation of 3-chlorobenzaldehyde and 2-aminobenzoic acid. The (E)-configuration of the imine bond (C=N) ensures a planar geometry, facilitating conjugation between the aromatic rings and the imine group. This compound features:
- Benzoic acid backbone: Provides a carboxylic acid group for hydrogen bonding and coordination.
- 3-Chlorophenyl substituent: Introduces electron-withdrawing effects and steric bulk.
Schiff bases like this are widely studied in coordination chemistry due to their ability to form stable complexes with transition metals, often serving as ligands in catalysis or materials science .
Properties
CAS No. |
654648-93-8 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO2/c15-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)14(17)18/h1-9H,(H,17,18) |
InChI Key |
NYWKMXRZLBJAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid typically involves the condensation of 3-chlorobenzaldehyde with anthranilic acid. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Inflammatory Properties
Research suggests that compounds with structures similar to 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid may exhibit anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Studies indicate that derivatives of benzoic acid often show promise as anti-inflammatory agents, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Antibacterial Activity
The compound's structural characteristics suggest it may possess antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve enzymatic inhibition, which disrupts bacterial growth and survival .
Case Study: In Vivo Evaluation
A study evaluated the anti-inflammatory effects of a compound structurally related to 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid in a rat model. The results indicated significant reductions in pro-inflammatory cytokines following treatment, suggesting a potential therapeutic role in managing acute inflammatory responses .
Case Study: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of similar Schiff base compounds. The results highlighted strong inhibitory effects against common pathogens, reinforcing the hypothesis that the structural features of these compounds contribute to their biological efficacy .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it may interact with other molecular targets and pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Imine vs. Amine/Carbamoyl : The Schiff base in the target compound enhances conjugation and metal-binding capacity compared to amine or carbamoyl linkages.
- Chlorophenyl Position : The 3-chloro substitution (target compound) vs. 4-chloro (e.g., ) affects electronic and steric interactions.
- Carboxylic Acid Group : Common to all analogs, enabling solubility and coordination.
Coordination Chemistry and Metal Complex Formation
The target compound’s imine group and carboxylic acid create an ONO donor set, similar to ligands like saphHCOOH (). These ligands form homometallic complexes, but the 3-chlorophenyl group in the target compound may alter binding modes or stability. For example:
- saphHCOOH : Forms complexes with Cu(II) and Zn(II) via deprotonated carboxylic acid and imine nitrogen .
In contrast, Clofenamic Acid () lacks the imine group, limiting its utility in coordination chemistry but enhancing its role as a non-steroidal anti-inflammatory drug (NSAID).
Biological Activity
Introduction
2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid is an organic compound with potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 259.69 g/mol
- Configuration : The (E) designation indicates a trans configuration around the double bond linking the methylidene and amino groups.
The presence of a chlorophenyl group and an amino group attached to a benzoic acid moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 259.69 g/mol |
| Structural Features | Chlorophenyl and amino groups |
Biological Activity
Research indicates that 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid may exhibit various biological activities, particularly in the areas of anti-inflammatory and anticancer properties. The specific biological activities include:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise as anti-inflammatory agents. The mechanism may involve inhibition of pro-inflammatory mediators or modulation of signaling pathways associated with inflammation .
- Enzyme Inhibition : The compound's potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) has been explored. In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of compounds similar to 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid, particularly against Gram-positive bacteria. These studies often utilize molecular docking techniques to predict binding interactions with bacterial targets .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid:
- A study on para-aminobenzoic acid derivatives indicated significant inhibitory activities against AChE, with certain derivatives exhibiting IC values comparable to standard treatments like donepezil .
- Research involving Schiff bases derived from aminobenzoic acids showed promising antibacterial activity, emphasizing the importance of structural modifications in enhancing biological efficacy .
- Molecular modeling studies have predicted favorable binding energies for related compounds with AChE, supporting their potential as effective inhibitors .
Table: Summary of Biological Activities
The compound 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid exhibits promising biological activities that warrant further investigation. Its structural characteristics suggest potential applications in anti-inflammatory therapies, enzyme inhibition, antimicrobial treatments, and cancer therapeutics. Continued research will be essential to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-chlorobenzaldehyde derivatives and 2-aminobenzoic acid. For example:
- Step 1 : React 3-chlorobenzaldehyde with 2-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or ethanol) under reflux conditions.
- Step 2 : Use acid catalysts (e.g., acetic acid or HCl) to promote Schiff base formation, ensuring the (E)-configuration of the imine bond.
- Step 3 : Purify via recrystallization or column chromatography. This method aligns with protocols used for structurally analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.0 ppm) and imine proton (δ ~8.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for assignment .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Determine crystal packing and confirm the (E)-configuration of the imine group .
Q. What are the typical biological targets or activities studied for this compound?
- Methodological Answer : The compound’s bioactivity is often evaluated through:
- Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA or serotonin receptors).
- Anti-inflammatory Screening : Measure cytokine suppression in macrophage cell lines (e.g., RAW 264.7) .
Advanced Research Questions
Q. How to analyze discrepancies in NMR data when synthesizing derivatives of this compound?
- Methodological Answer :
- Scenario : Overlapping aromatic signals or unexpected splitting.
- Resolution :
Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference.
Perform variable-temperature NMR to identify dynamic effects (e.g., hindered rotation of the imine group).
Compare experimental data with computed chemical shifts (DFT calculations) .
Q. What strategies can be employed to resolve low yields in amide coupling reactions involving this compound?
- Methodological Answer :
- Optimize Coupling Agents : Use carbodiimides (e.g., EDC) with HOBt or HOAt to suppress racemization.
- pH Control : Maintain slightly acidic conditions (pH 4–6) to stabilize the activated ester intermediate.
- Solvent Selection : Use DMF or dichloromethane for improved solubility of reactants .
Q. How does the E-configuration of the imine group influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Reactivity : The (E)-configuration enhances steric hindrance, reducing nucleophilic attack on the imine bond.
- Crystallography : The planar geometry facilitates π-π stacking in the solid state, as observed in analogs like 2-[(2,6-dichlorophenyl)amino]benzoic acid .
Q. How to approach polymorph screening and cocrystal formation for enhancing physicochemical properties?
- Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding with coformers (e.g., nicotinamide) and analyze via PXRD.
- Cocrystal Design : Target hydrogen-bond donors (e.g., carboxylic acid) to form salts with amines or pyridines.
- Thermal Analysis : DSC/TGA to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
